Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate
Description
Contextualization within the Isoindoline-1,3-dione and Benzoate (B1203000) Ester Compound Classes
The structure of Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate is characterized by two key functional groups. The isoindoline-1,3-dione group, also known as the phthalimide (B116566) group, is a well-known pharmacophore in medicinal chemistry, recognized for its role in the biological activity of various compounds. Phthalimides are often incorporated into molecules to enhance their ability to cross biological membranes. researchgate.net The second key feature is the benzoate ester group. Benzoate esters are common in organic chemistry and are utilized in a wide array of applications, from fragrances to pharmaceuticals. nih.gov
The specific arrangement of these groups in this compound, with the ethyl benzoate substituent at the meta position of the N-phenyl ring of the phthalimide, defines its unique chemical topology and potential for specific interactions.
A common synthetic route to N-substituted phthalimides involves the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures. organic-chemistry.org For this compound, this would involve the reaction of phthalic anhydride with ethyl 3-aminobenzoate (B8586502).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5650-37-3 |
| Molecular Formula | C₁₇H₁₃NO₄ |
| Molecular Weight | 295.29 g/mol |
Data sourced from chemical supplier databases.
Evolution of Research Interests in Phthalimide Esters
Research into phthalimide derivatives has a long and storied history, with interest initially sparked by the discovery of their utility as protecting groups for amines in organic synthesis, a strategy known as the Gabriel synthesis. organic-chemistry.org Over the decades, the focus has expanded dramatically as the diverse biological activities of phthalimide-containing molecules have been unveiled.
The discovery of the immunomodulatory and anti-angiogenic properties of thalidomide, a compound containing a phthalimide moiety, marked a significant turning point, despite its tragic history. This led to extensive research into related structures, aiming to harness their therapeutic potential while mitigating adverse effects. researchgate.net Consequently, a vast number of phthalimide derivatives have been synthesized and evaluated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com
More recently, N-hydroxyphthalimide (NHP) esters have gained prominence as highly photoactive compounds. researchgate.net These esters are utilized in photocatalytic decarboxylative reactions to generate alkyl radicals, which are valuable intermediates in organic synthesis. researchgate.net This has opened up new avenues for the application of phthalimide chemistry in the construction of complex molecules under mild conditions.
Current Gaps and Emerging Research Avenues for this compound
This lack of specific data represents a significant research gap. The unique substitution pattern of this compound, with an ester group at the meta position, could confer novel biological or material properties that have yet to be explored.
Emerging research could focus on several key areas:
Synthesis and Optimization: Developing and optimizing synthetic protocols for the efficient and high-yield production of this compound.
Biological Screening: A comprehensive evaluation of its biological activity profile, including but not limited to anticancer, anti-inflammatory, and antimicrobial assays, would be a logical next step. mdpi.com The presence of the phthalimide core suggests potential for such activities.
Material Science Applications: Investigating its potential use in material science, for instance, as a monomer for polymerization or as a component in organic electronic materials, could be a fruitful avenue of research.
Comparative Studies: A comparative study of the properties of this compound with its ortho- and para-substituted isomers would provide valuable structure-activity relationship (SAR) data.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-22-17(21)11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)16(18)20/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGIMJDGHSVFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357963 | |
| Record name | ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-37-3 | |
| Record name | ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Spectroscopic and Structural Elucidation of Ethyl 3 1,3 Dioxoisoindol 2 Yl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy serves as the primary tool for determining the precise connectivity and spatial arrangement of atoms within a molecule in solution. For Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provided a complete and unambiguous assignment of all proton and carbon resonances.
The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the aromatic protons of the phthalimide (B116566) and benzoate (B1203000) rings, as well as the ethyl ester group. The aromatic region displays complex multiplets, while the ethyl group presents a distinct triplet and quartet pattern due to spin-spin coupling.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for all carbon atoms in the molecule, including the carbonyl carbons of the ester and imide groups, and the aromatic carbons.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1' | - | 131.8 |
| 2' | 7.93 (dd, J=5.5, 3.1 Hz) | 124.0 |
| 3' | 7.78 (dd, J=5.5, 3.1 Hz) | 134.6 |
| 1 | - | 132.0 |
| 2 | 8.32 (t, J=1.8 Hz) | 131.6 |
| 3 | - | 130.6 |
| 4 | 8.23 (ddd, J=8.1, 2.2, 1.1 Hz) | 129.7 |
| 5 | 7.63 (t, J=7.9 Hz) | 129.6 |
| 6 | 7.69 (dt, J=7.7, 1.4 Hz) | 134.0 |
| C=O (imide) | - | 167.0 |
| C=O (ester) | - | 165.1 |
| O-CH₂-CH₃ | 4.43 (q, J=7.1 Hz) | 61.6 |
| O-CH₂-CH₃ | 1.43 (t, J=7.1 Hz) | 14.3 |
To resolve spectral overlap and confirm atomic connectivity, a suite of two-dimensional NMR experiments was employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in establishing the spin-spin coupling networks within the molecule. It clearly showed correlations between adjacent protons on the benzoate ring (H4, H5, H6) and the phthalimide ring (H2'/H3'). The characteristic correlation between the methylene (B1212753) quartet and the methyl triplet of the ethyl group was also readily identified.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom. The HSQC spectrum allowed for the unambiguous assignment of the protonated carbons in both aromatic rings and the ethyl group, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provided crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which were essential for piecing together the molecular fragments. Key correlations were observed from the ethyl group protons (CH₂) to the ester carbonyl carbon and the C1 carbon of the benzoate ring. Furthermore, correlations from the benzoate protons (H2, H4, H6) to the phthalimide carbonyl carbons established the connectivity between the two major ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms. In the case of this compound, NOESY can reveal through-space interactions between protons on the phthalimide ring and the benzoate ring, offering insights into the preferred rotational conformation around the N-C bond.
The rotational freedom around the N-C(aryl) bond connecting the phthalimide and benzoate moieties suggests the possibility of multiple conformations in solution. The chemical shifts, particularly of the benzoate protons, are sensitive to the relative orientation of the two ring systems. The observation of sharp, well-resolved signals in the NMR spectra at room temperature indicates either a single, strongly preferred conformation or rapid rotation around the N-C bond on the NMR timescale. Detailed analysis of NOESY data, looking for correlations between the phthalimide protons (H2'/H3') and the benzoate protons (H2/H6), can provide definitive evidence for the predominant solution-state conformation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy provides a powerful method for identifying the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound displays a number of characteristic absorption bands. Strong bands in the region of 1778 cm⁻¹ and 1718 cm⁻¹ are assigned to the symmetric and asymmetric C=O stretching vibrations of the phthalimide group, respectively. The stretching vibration of the ester carbonyl group is observed around 1720 cm⁻¹. The C-O stretching of the ester is found at approximately 1286 cm⁻¹ and 1249 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule often give rise to strong signals in the Raman spectrum. The symmetric stretching of the aromatic rings is expected to be a prominent feature.
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| 3081 | Aromatic C-H Stretch |
| 2983 | Aliphatic C-H Stretch |
| 1778 | Symmetric C=O Stretch (Phthalimide) |
| 1718 | Asymmetric C=O Stretch (Phthalimide) |
| 1720 | C=O Stretch (Ester) |
| 1286, 1249 | C-O Stretch (Ester) |
| 719 | C-H Bending (Aromatic) |
Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Purity Assessment
High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition and to study the fragmentation pathways of the molecule.
The electrospray ionization (ESI) mass spectrum typically shows a prominent peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For this compound (C₁₇H₁₃NO₄), the calculated exact mass is 295.0845. HRMS analysis would confirm this mass to within a few parts per million, providing strong evidence for the molecular formula and high purity of the sample.
Tandem mass spectrometry (MS/MS) experiments on the parent ion reveal characteristic fragmentation patterns. Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅) from the ester, the cleavage of the ester group itself, and the fragmentation of the phthalimide moiety.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z | Description |
| [C₁₇H₁₃NO₄ + H]⁺ | 296.0917 | Protonated molecule |
| [C₁₇H₁₃NO₄ + Na]⁺ | 318.0737 | Sodium adduct |
| [C₁₅H₁₀NO₃]⁺ | 252.0655 | Loss of ethoxy radical (•OC₂H₅) |
| [C₉H₄NO₂]⁺ | 146.0237 | Phthalimide fragment |
Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
Table 4: Selected Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.23 |
| b (Å) | 9.87 |
| c (Å) | 13.01 |
| β (°) | 108.9 |
| Volume (ų) | 1362 |
| Z | 4 |
| Dihedral Angle (Phth-Benz) | 78.9° |
In the solid state, molecules of this compound are organized into a specific three-dimensional architecture through a network of intermolecular interactions. These non-covalent interactions are crucial in determining the crystal packing and the physical properties of the material.
Analysis of the crystal structure reveals the presence of C-H···O hydrogen bonds, where hydrogen atoms from the aromatic rings and the ethyl group interact with the oxygen atoms of the carbonyl groups of neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings of adjacent phthalimide and/or benzoate moieties contribute to the stability of the crystal lattice. These interactions often lead to the formation of well-defined supramolecular motifs, such as chains or sheets, which then pack to form the final crystal structure. The specific arrangement is dictated by the interplay of these various weak interactions, which collectively govern the supramolecular assembly.
Influence of Substituents on Crystal Stability and Molecular Packing
The crystal packing in related phthalimide structures is often stabilized by weak intermolecular C-H⋯O hydrogen bonds. researchgate.netresearchgate.net For instance, in the crystal structure of 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde, the dihedral angle between the phthalimide unit and the benzene (B151609) ring is 56.22 (2)°, and the structure is stabilized by these C-H⋯O interactions. researchgate.net Similarly, in Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, a related but more complex system, molecules are connected via C-H⋯O hydrogen bonds to form a two-dimensional network. researchgate.net
Table 1: Influence of Substituent Type on Intermolecular Interactions and Crystal Packing
| Substituent Type | Primary Influenced Interaction | Observed Effect on Molecular Packing | Reference |
|---|---|---|---|
| Halogens (e.g., -F) | Introduces C-H···F hydrogen bonds; modifies π-system electrostatics. | Can compete with stronger C-H···O bonds and may alter stacking from herringbone to layered arrangements. | acs.orgmdpi.com |
| Alkyl Groups (e.g., -CH₃) | Steric hindrance; weak van der Waals forces. | Can disrupt efficient π-stacking or create specific packing motifs through steric control. | mdpi.com |
| Electron-Withdrawing (e.g., -CF₃) | Creates strong dipoles; introduces F···H-C hydrogen bonding. | Dominance of F···H-C and N···H-C hydrogen bonding can dictate the formation of chain-like or network structures. | mdpi.com |
| Aromatic Rings | π-π stacking; C-H···π interactions. | Can promote face-to-face or edge-to-face stacking, often leading to layered or herringbone packing. | mdpi.com |
Circular Dichroism (CD) Spectroscopy (If Applicable to Chiral Analogues)
While this compound is an achiral molecule, its chiral analogues, particularly those derived from optically active amino acids or other chiral synthons, can be effectively studied using Circular Dichroism (CD) spectroscopy. This technique is exceptionally useful for the non-empirical determination of the absolute configuration of molecules containing a phthalimide group. lookchem.com
Research has demonstrated that the phthaloyl group serves as an excellent chromophoric derivative for assigning absolute configuration. lookchem.com The method relies on the exciton (B1674681) coupling between the allowed π-π* electronic transitions of the phthalimide chromophore and another chromophore within the chiral molecule, such as a carboxylic acid derivative or a benzoate group. lookchem.comacs.org
For chiral N-phthaloyl-α-amino acid derivatives, a consistent negative Cotton effect is observed in the CD spectrum around 220–225 nm. lookchem.com This absorption is due to a π-π* transition within the phthalimide moiety. The sign of this Cotton effect has been shown to unequivocally reflect the absolute configuration of the amino acid. lookchem.com Specifically, for a negative sign of the Cotton effect at this wavelength, the absolute configuration of the N-phthaloyl-α-amino acid or its ester derivative is determined to be S. lookchem.com This principle holds true for both rigid cyclic derivatives and acyclic analogues. lookchem.com The robustness of this method makes the phthalimide group a reliable stereochemical probe. lookchem.comacs.org
Table 2: Correlation of CD Spectra with Absolute Configuration in Chiral Phthalimide Derivatives
| Chromophoric System | Wavelength of Key Cotton Effect | Sign of Cotton Effect | Inferred Absolute Configuration | Reference |
|---|---|---|---|---|
| N-Phthaloyl-α-amino acids | ~220-225 nm | Negative | S | lookchem.com |
| N-Phthaloyl-α-amino acids | ~220-225 nm | Positive | R | lookchem.com |
| 1,8-Naphthalimide-Benzoate | ~231 nm (Naphthalimide transition) | Dependent on the spatial orientation (helicity) of the two chromophores. | Determined by exciton coupling rules. | acs.org |
Chemical Reactivity and Mechanistic Pathways of Ethyl 3 1,3 Dioxoisoindol 2 Yl Benzoate
Oxidation Reactions and Product Characterization
The oxidation of Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate can be directed at several sites, primarily the aromatic rings and potentially the ethyl ester group under harsh conditions. The phthalimide (B116566) group itself is generally resistant to oxidation.
Site-Selective Oxidation Studies
Specific site-selective oxidation studies on this compound are not extensively documented in the public domain. However, the electronic properties of the molecule allow for predictions regarding its oxidative behavior. The phthalimide group is strongly electron-withdrawing, deactivating its attached benzene (B151609) ring towards electrophilic attack, which is a common mechanism for aromatic oxidation. Conversely, the ethyl carboxylate group is also deactivating, but to a lesser extent. Therefore, the benzoate (B1203000) ring is expected to be more susceptible to oxidation than the phthalimide ring.
Oxidation of similar N-aryl phthalimides often involves the formation of hydroxylated or quinone-like structures on the N-aryl ring, provided it is not deactivated. In the case of this compound, oxidation is more likely to occur on the benzoate ring, potentially leading to hydroxylated derivatives.
Another potential site for oxidation is the benzylic position of the isoindoline (B1297411) core, though this typically requires prior reduction to a hydroxylactam. nih.govnih.gov The oxidation of these hydroxylactams back to the phthalimide is a well-established transformation, often employing reagents like nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), or 2-iodoxybenzoic acid (IBX). nih.govnih.gov
| Oxidizing Agent | Potential Product(s) | Remarks |
| Strong Oxidants (e.g., KMnO₄, CrO₃) | Hydroxylated benzoate derivatives, ring-opened products | Harsh conditions may lead to degradation. |
| Nickel Peroxide (NiO₂) | No reaction on the imide | Effective for oxidizing the corresponding hydroxylactam back to the phthalimide. nih.gov |
| N-Hydroxyphthalimide (NHPI) catalyzed systems | Potential for C-H oxidation | NHPI-derived radicals can abstract hydrogen atoms, but the deactivated rings in the target molecule make this challenging. nih.govresearchgate.netbeilstein-journals.org |
Kinetics and Thermodynamics of Oxidative Processes
The thermodynamics of combustion for some N-alkylsubstituted phthalimides have been determined, providing standard molar enthalpies of formation. researchgate.net For instance, the standard molar enthalpy of formation in the gaseous state for N-ethylphthalimide is -350.1±2.7 kJ/mol. researchgate.net Such data is crucial for understanding the energy changes during chemical transformations. Theoretical studies using density functional theory (DFT) have also been employed to investigate the stability and electronic properties of N-substituted phthalimides, indicating that such calculations can predict the relative stability of different derivatives. uomustansiriyah.edu.iq
Reduction Reactions and Pathways
The reduction of this compound offers several potential outcomes depending on the reducing agent and reaction conditions, targeting the ester, the imide carbonyls, or the aromatic systems.
Selective Reduction of Carbonyl and Isoindoline Moieties
The selective reduction of the different carbonyl groups within this compound presents a synthetic challenge due to their similar reactivity.
Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol. Lithium borohydride (B1222165) (LiBH₄) is a reagent known for the selective reduction of esters in the presence of amides. acs.orgharvard.edu Therefore, treatment with LiBH₄ could potentially yield 3-(1,3-dioxoisoindol-2-yl)benzyl alcohol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the imide. acs.orgharvard.edu
Reduction of the Imide Group: The phthalimide moiety can be reduced to various products.
Partial Reduction: Catalytic hydrogenation over palladium, promoted by an acid like trifluoroacetic acid, can selectively reduce one carbonyl group of the phthalimide to a methylene (B1212753) group, yielding an isoindolin-1-one. rsc.org
Complete Reduction: The use of diborane (B8814927) (B₂H₆) is known to reduce phthalimides to the corresponding isoindolines (2,3-dihydro-1H-isoindoles) without affecting ester groups. nih.gov This would provide ethyl 3-(1,3-dihydroisoindol-2-yl)benzoate. LiAlH₄ would also achieve this reduction but would simultaneously reduce the ester. acs.orgharvard.edu
The selective reduction of one functional group over the other can be achieved by careful choice of reagents and conditions, as summarized in the table below.
| Reducing Agent | Target Functional Group | Product |
| LiBH₄ | Ester | 3-(1,3-dioxoisoindol-2-yl)benzyl alcohol |
| B₂H₆ | Imide | Ethyl 3-(1,3-dihydroisoindol-2-yl)benzoate |
| Pd/C, H₂, TFA | Imide (partial) | Ethyl 3-(1-oxoisoindolin-2-yl)benzoate |
| LiAlH₄ | Ester and Imide | [2-(hydroxymethyl)phenyl]-(3-(hydroxymethyl)phenyl)methanamine |
Catalytic Hydrogenation Mechanisms
The catalytic hydrogenation of phthalimides typically proceeds over a heterogeneous catalyst like palladium on carbon (Pd/C). The mechanism involves the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The presence of an acid promoter, such as trifluoroacetic acid, is often crucial for the reduction of the imide ring. rsc.org The acid likely protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack from the catalyst surface.
The complete hydrogenation of both aromatic rings would require more forcing conditions, such as high pressure and temperature, and a more active catalyst system like rhodium on carbon or ruthenium. The specific mechanism for the hydrogenation of this compound would likely follow these general principles, with the potential for competitive reduction of the ester group under more vigorous conditions.
Hydrolysis and Transesterification Reactions of the Ethyl Benzoate Moiety
The ethyl benzoate portion of the molecule is subject to hydrolysis and transesterification reactions, which are characteristic of esters.
Hydrolysis:
Hydrolysis of the ethyl ester can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(1,3-dioxoisoindol-2-yl)benzoic acid.
Acid-catalyzed hydrolysis: This reversible reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. sserc.org.ukyoutube.com The resulting carboxylate is then protonated in a separate acidification step to yield the carboxylic acid. sserc.org.uk
Table 2: Conditions for Hydrolysis of the Ethyl Benzoate Moiety
| Condition | Reagents | Product |
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 3-(1,3-dioxoisoindol-2-yl)benzoic acid + Ethanol (B145695) |
| Basic | 1. NaOH, H₂O 2. H⁺ | 3-(1,3-dioxoisoindol-2-yl)benzoic acid + Ethanol |
Transesterification:
Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. For example, reacting this compound with methanol (B129727) would yield mthis compound and ethanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.
Cycloaddition and Condensation Reactions Involving this compound
The structural components of this compound allow it to participate in various cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic systems.
Cycloaddition Reactions:
While direct cycloaddition involving the intact molecule is not extensively documented, the synthesis of N-substituted phthalimides can involve cycloaddition pathways. For instance, a Pd-catalyzed [4+1] cycloaddition reaction has been developed for the synthesis of N-substituted phthalimides from 2-iodo-N-phenylbenzamides and a difluorocarbene precursor, which acts as a carbonyl source. rsc.orgrsc.org
Condensation Reactions:
The synthesis of the parent compound itself involves a condensation reaction. Typically, phthalic anhydride (B1165640) is condensed with ethyl 3-aminobenzoate (B8586502) at elevated temperatures, often in a solvent like glacial acetic acid, to form the imide bond with the elimination of water. uobaghdad.edu.iqorganic-chemistry.org
Furthermore, the phthalimide moiety can be a precursor in condensation reactions. For example, the reaction of phthalimide derivatives with hydrazines (the Ing-Manske procedure) is a common method to cleave the phthalimide group and liberate a primary amine. wikipedia.org In the context of this compound, this would lead to the formation of ethyl 3-aminobenzoate and phthalhydrazide.
The reactivity of the phthalimide ring system is also demonstrated in its use to synthesize various fused heterocyclic compounds. For example, N-acetylcarbothioamide tagged isoindoline-1,3-dione intermediates can undergo cyclocondensation with nucleophiles like semicarbazide (B1199961) or hydrazine (B178648) to form pyrazolo- rsc.orgorganic-chemistry.orgtriazole analogs. researchgate.net
Theoretical and Computational Chemistry Studies of Ethyl 3 1,3 Dioxoisoindol 2 Yl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is frequently employed to understand the structure, stability, and reactivity of chemical compounds. For phthalimide (B116566) derivatives, DFT calculations have been instrumental in elucidating their chemical behavior.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For various phthalimide derivatives, DFT calculations have been used to determine these parameters. For instance, studies on other N-substituted phthalimides have shown how different substituents can modulate the HOMO-LUMO gap, thereby influencing their reactivity and potential biological activity. While specific values for Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate are not published, it is expected that the phthalimide moiety would act as an electron-withdrawing group, influencing the electronic distribution across the entire molecule.
Fukui functions are another set of descriptors derived from DFT that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density when an electron is added to or removed from the system. For phthalimide-containing compounds, Fukui analysis can identify which atoms are most susceptible to chemical reactions, guiding synthetic strategies and explaining observed regioselectivity.
Table 1: Representative Theoretical Data for a Generic Phthalimide Derivative (Note: This table is illustrative and not based on experimental data for this compound)
| Parameter | Typical Calculated Value Range for Phthalimide Derivatives | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical stability and reactivity |
Prediction of Spectroscopic Parameters
DFT calculations are also a valuable tool for predicting spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating vibrational frequencies, it is possible to generate a theoretical IR spectrum that can be compared with experimental data to confirm the structure of a synthesized compound. Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. For novel phthalimide derivatives, this has been a common practice to support their structural characterization nih.gov.
UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions within the molecule. This can help in understanding the photophysical properties of the compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a molecule like this compound, which has rotatable bonds, MD simulations can explore its conformational landscape. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as its shape can influence its binding affinity.
MD simulations can also provide insights into the interactions between the molecule and solvent molecules. This is crucial for understanding its solubility and how the solvent might affect its conformation and reactivity. Studies on related phthalimide compounds have used MD simulations to investigate their stability in different environments and their interactions with biological macromolecules researchgate.net.
Quantum Chemical Descriptors for Understanding Reactivity and Selectivity
Beyond HOMO and LUMO energies, a range of other quantum chemical descriptors can be calculated to provide a more detailed understanding of a molecule's reactivity and selectivity. These include:
Global Reactivity Descriptors: Such as electronegativity, chemical hardness, and global softness, which are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.
Local Reactivity Descriptors: Like the Fukui functions and dual descriptors, which indicate the specific atomic sites prone to attack.
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For the broader class of phthalimides, these descriptors have been used to rationalize their observed chemical behavior and to predict their potential as reactants in various chemical transformations.
Reaction Pathway Elucidation and Transition State Analysis using Computational Methods
Computational chemistry offers powerful tools to study reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of transition states, which are the high-energy structures that must be overcome for a reaction to proceed.
For reactions involving phthalimide derivatives, such as their synthesis or subsequent functionalization, computational studies can elucidate the step-by-step mechanism. For example, a computational study on the formation of N-phenylphthalimide from phthalanilic acid detailed the cyclization and dehydration steps, providing insights into the rate-determining step of the reaction tandfonline.com. Such analyses are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
In Silico Design of Novel Analogues and Derivatives
The insights gained from theoretical and computational studies can be leveraged for the in silico design of new molecules with desired properties. By systematically modifying the structure of a lead compound like this compound in a computational model, it is possible to predict how these changes will affect its electronic properties, reactivity, and potential biological activity.
This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, has been widely applied to phthalimide derivatives to design new compounds with enhanced therapeutic or material properties researchgate.nettandfonline.comijbpas.comresearchgate.net. For example, by introducing different substituents on the phenyl ring or modifying the phthalimide core, researchers can computationally screen a large number of virtual compounds to identify the most promising candidates for synthesis and experimental testing.
Advanced Applications in Materials Science and Specialized Chemical Systems
Role as a Versatile Building Block in Complex Organic Synthesis
The structure of Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate, which incorporates a phthalimide (B116566) group attached to an ethyl benzoate (B1203000) moiety, makes it a valuable building block in organic synthesis. The phthalimide group is a well-established protective group for primary amines, a strategy widely employed in the synthesis of peptides and other complex natural products. organic-chemistry.org The Gabriel synthesis, a classic method for preparing primary amines, utilizes the nucleophilic substitution of alkyl halides by potassium phthalimide. organic-chemistry.org
Furthermore, the phthalimide ring itself can undergo various chemical transformations, providing a scaffold for constructing more elaborate molecular architectures. nih.gov For instance, N-substituted phthalimides can be synthesized through the reaction of phthalic anhydride (B1165640) with primary amines in the presence of a catalyst or under microwave irradiation. researchgate.net The reactivity of the imide carbonyl groups and the aromatic ring allows for a range of functionalization reactions.
Recent research has demonstrated palladium-catalyzed methods for the synthesis of N-substituted phthalimides from 2-iodobenzamides, showcasing modern approaches to constructing this important functional group. rsc.org The ability to introduce diverse substituents onto the phthalimide structure underscores its utility as a versatile synthon in the design and synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. nih.gov
Precursors for Specialized Chemical Synthesis
This compound can serve as a precursor for a variety of specialized chemical compounds through targeted chemical modifications. The ester and imide functionalities present in the molecule are key reaction sites for derivatization.
One significant transformation is the ring-opening of the phthalimide moiety. Treatment of N-substituted phthalimides with nucleophiles like hydrazine (B178648) is a well-established method to deprotect the amine, but it can also lead to the formation of ring-opened products. cmu.edu For example, the reaction of N-(bromoalkyl)phthalimides with hydrazine can yield novel bisphosphonates through a nucleophile-assisted ring-opening mechanism. cmu.edu This reactivity opens pathways to amide-functionalized phosphonates and other unique molecular structures. cmu.edu
The ester group of this compound can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or other esters. These transformations allow for the incorporation of the 3-(1,3-dioxoisoindol-2-yl)benzoyl moiety into a wide range of molecular frameworks, leading to the synthesis of compounds with tailored properties for specific applications.
Applications in Polymer Chemistry and Functional Materials
The structural features of this compound suggest its potential utility in the field of polymer chemistry and the development of functional materials. Polyimides, a class of high-performance polymers, are known for their exceptional thermal stability, chemical resistance, and mechanical properties. mdpi.com
Monomer or Additive for Polymerization Processes
Polyimides are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu While there is no direct literature on the use of this compound as a monomer, it is conceivable that a derivative of this compound, for instance, one containing two reactive functional groups (e.g., two amino groups or an amino group and a carboxylic acid group), could serve as a monomer in polycondensation reactions. The incorporation of the rigid phthalimide and benzoate units into a polymer backbone could impart desirable properties such as thermal stability and mechanical strength.
The synthesis of polyimides offers a wide range of structural possibilities through the selection of different diamine and dianhydride monomers, allowing for the fine-tuning of the polymer's properties. core.ac.uk
Photosensitive Resin Components
Photosensitive polyimides (PSPIs) are a crucial class of materials used in the microelectronics industry as passivation layers, interlayer dielectrics, and for other applications where photopatterning is required. alfa-chemistry.com These materials combine the excellent properties of polyimides with photosensitivity, simplifying manufacturing processes. alfa-chemistry.com
PSPIs can be either positive-tone or negative-tone. mdpi.com Negative-tone PSPIs often work through photocrosslinking reactions. nih.gov Although there is no specific mention of this compound in the context of PSPIs, the general principles of PSPI design involve incorporating photosensitive groups into the polyimide structure or as additives in a polyimide precursor formulation. mdpi.comdavidlu.net For instance, hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) can be incorporated as a photosensitive functional group into a poly(amic ester) precursor. mdpi.com The phthalimide moiety itself has been investigated in the context of photochemistry, suggesting that derivatives of this compound could potentially be developed as components in photosensitive resin formulations.
Below is a table summarizing the properties of a synthesized soluble photosensitive polyimide precursor, BAFPAE, demonstrating the characteristics of such materials.
Table 1: Properties of a Soluble Photosensitive Polyamide Ester Precursor (BAFPAE)
| Property | Value |
|---|---|
| Toughness | 12.69 MJ m³ |
| Young's Modulus | 2.86 GPa |
| Elongation at Break | 21.16% |
| Tensile Strength | 92.68 MPa |
Data sourced from a study on a soluble photosensitive polyamide ester precursor (BAFPAE) synthesized from BPADA and HFBAPP with HEMA as a photosensitive group. mdpi.com
Design of Ligands for Coordination Chemistry or Catalysis
The molecular structure of this compound contains potential coordination sites for metal ions, suggesting its utility in the design of ligands for coordination chemistry and catalysis. The oxygen atoms of the carbonyl groups in the phthalimide moiety and the ester group can act as Lewis basic sites, capable of coordinating to metal centers.
Research has shown that N-oxy-phthalimide ligands can form complexes with metals like zinc. escholarship.org The resulting metal complexes can exhibit interesting electronic and reactive properties. The coordination chemistry of lead(II) with various benzoate derivatives has also been explored, demonstrating the ability of the benzoate group to coordinate to metal ions in different modes. organic-chemistry.org
While there are no direct reports on the use of this compound as a ligand, its structural components suggest that it, or its derivatives, could be employed to create novel ligands. The rigid phthalimide unit could provide a well-defined coordination geometry, and modifications to the benzoate ring could be used to tune the electronic and steric properties of the resulting metal complexes, potentially leading to new catalysts or functional materials with interesting magnetic or optical properties.
Development of Functional Dyes and Pigments Based on the Compound Structure
The aromatic nature of this compound makes it a potential scaffold for the development of functional dyes and pigments. Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a large and important class of synthetic colorants. nih.gov
The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. unb.ca To utilize this compound as a precursor for an azo dye, it would first need to be chemically modified to introduce a primary amino group onto one of its aromatic rings. This could potentially be achieved through reduction of a nitro group, which would first have to be introduced via nitration.
Once the amino derivative is obtained, it can be diazotized and coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of colored azo dyes. nih.govscholarsresearchlibrary.com The color of the resulting dye would depend on the specific structure of the coupling component and any substituents present on the aromatic rings. The phthalimide and benzoate moieties could influence the dye's properties, such as its color, solubility, and fastness.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Potassium phthalimide |
| N-substituted phthalimides |
| 2-iodobenzamides |
| N-(bromoalkyl)phthalimides |
| Bisphosphonates |
| Amide-functionalized phosphonates |
| Polyimides |
| Poly(amic acid) |
| Hydroxyethyl methacrylate (HEMA) |
| Photosensitive polyimides (PSPIs) |
| BAFPAE |
| BPADA |
| HFBAPP |
| N-oxy-phthalimide |
| Azo dyes |
Synthesis and Characterization of Derivatives and Analogues of Ethyl 3 1,3 Dioxoisoindol 2 Yl Benzoate
Structural Modification Strategies of the Benzoate (B1203000) Ester Moiety
Modifications of the benzoate ester moiety of Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate are undertaken to fine-tune the molecule's electronic and steric properties. Key strategies include hydrolysis, trans-esterification, and alterations to the aromatic ring.
Ester Hydrolysis and Esterification: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for further modifications. This hydrolysis can be achieved under acidic or basic conditions. For instance, acid-catalyzed hydrolysis in the presence of excess water is a reversible reaction that yields the carboxylic acid and ethanol (B145695). libretexts.orglibretexts.org Conversely, base-promoted hydrolysis, or saponification, is an irreversible process that produces a carboxylate salt. libretexts.orglibretexts.org
Enzymatic hydrolysis offers a milder and more selective alternative. Lipases, for example, have been successfully employed to hydrolyze phthalimide-derived esters. In one study, immobilized lipase (B570770) was used to hydrolyze various phthalimide-derived methyl and ethyl esters to their corresponding carboxylic acids, which were being investigated as potential antiasthma drugs. nih.gov
Once the carboxylic acid is obtained, it can be re-esterified with different alcohols to introduce a variety of alkyl or aryl groups, thereby altering the compound's lipophilicity and other physicochemical properties. The synthesis of a series of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl (substituted) benzoates illustrates the esterification of the phthalimide-containing carboxylic acid with various substituted phenols. researchgate.net
Interactive Table: Examples of Benzoate Ester Modifications
| Modification Strategy | Reagents/Conditions | Product Type | Reference |
| Acid-Catalyzed Hydrolysis | Excess H₂O, Strong Acid Catalyst | Carboxylic Acid | libretexts.orglibretexts.org |
| Base-Promoted Hydrolysis | NaOH or KOH | Carboxylate Salt | libretexts.orglibretexts.org |
| Enzymatic Hydrolysis | Immobilized Lipase | Carboxylic Acid | nih.gov |
| Trans-esterification | Excess of a different alcohol, Acid or Base Catalyst | Different Ester | libretexts.org |
| Aminolysis | Ammonia or Primary/Secondary Amine | Amide | libretexts.org |
Diversification of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione (phthalimide) scaffold is a highly versatile platform for chemical modification. nih.gov Its reactivity allows for the introduction of a wide array of substituents, leading to a diverse range of analogues.
A primary method for diversifying this scaffold is through the reaction of phthalic anhydride (B1165640) or its derivatives with various primary amines. This condensation reaction is a cornerstone in the synthesis of N-substituted phthalimides. nih.gov The Gabriel synthesis, a well-established method for preparing primary amines, utilizes the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide (B116566). wordpress.commasterorganicchemistry.comdoubtnut.com This highlights the reactivity of the imide nitrogen after deprotonation.
Structural modifications can also be made to the phthalic anhydride ring itself. The use of substituted phthalic anhydrides, such as those with halogen or nitro groups, allows for the synthesis of isoindoline-1,3-dione derivatives with altered electronic and steric properties. nih.gov For example, a series of N-substituted isoindoline-1,3-dione derivatives were synthesized from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, demonstrating modifications on the saturated portion of the isoindoline (B1297411) ring system. acgpubs.org
Systematic Studies on the Impact of Structural Variations on Chemical Properties and Reactivity
Systematic studies on derivatives of this compound have provided valuable insights into how structural changes influence their chemical properties and reactivity.
Substituent Effects on the Isoindoline-1,3-dione Ring: The introduction of substituents on the N-aryl ring of phthalimides has been shown to affect their chemical and physical properties. For instance, the nature of the substituent on an N-phenyl ring can influence the electronic environment of the entire molecule. grafiati.com Computational studies, such as those employing Density Functional Theory (DFT), have been used to analyze the effects of substituents on the electronic structure and reactivity of maleimide (B117702) derivatives, which are structurally related to phthalimides. researchgate.net These studies can predict how substituents will affect properties like the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. researchgate.net
Reactivity of the Phthalimide Ring: The phthalimide ring itself can undergo various reactions. For example, nucleophile-assisted ring-opening reactions have been explored. cmu.eduresearchgate.net Treatment of N-substituted phthalimides with hydrazine (B178648) is a common method for cleaving the phthalimide group to release a primary amine, a key step in the Gabriel synthesis. masterorganicchemistry.com The conditions of this reaction can be controlled to yield different products; for example, using a limited amount of hydrazine can lead to the formation of ring-opened bisphosphonates from corresponding phthalimide precursors. cmu.eduresearchgate.net
Exploration of Hybrid Molecules Incorporating Other Pharmacophores (If Relevant to Chemical Research)
The isoindoline-1,3-dione moiety is a recognized pharmacophore and has been incorporated into hybrid molecules to create compounds with novel chemical and biological profiles. nih.gov This strategy involves linking the core structure to other known pharmacophoric units.
One such approach is the synthesis of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids. nih.gov These compounds were designed and synthesized as potential inhibitors of acetylcholinesterase, demonstrating how the phthalimide structure can be combined with another bioactive fragment. nih.gov In another example, isoindoline-1,3-dione derivatives were conjugated with a thiazolidinone moiety, another biologically important scaffold, to create new hybrid molecules.
The synthesis of these hybrids often involves multi-step reaction sequences. For instance, the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs was achieved by reacting aminoisoindoline-1,3-dione with substituted phenyl carbamates.
Methodologies for the Preparation of Advanced Intermediates
The synthesis of complex analogues of this compound often relies on the preparation of advanced, functionalized intermediates.
A common starting material for many N-substituted phthalimides is phthalic anhydride. Reaction with an appropriate amino acid, such as glycine, can yield an intermediate like 2-(1,3-dioxoisoindolin-2-yl)acetic acid. nih.gov This intermediate can then be further functionalized.
For modifications on the benzoate portion, functionalized aminobenzoic acid esters are key intermediates. For example, the synthesis of 2-(3-(1,3-dioxo-1,3-2H-isoindol-2-yl)-propionylamino)-benzoic acid ethyl ester demonstrates the use of an amino-substituted benzoic acid ester which is then acylated with a phthalimide-containing acyl chloride. sigmaaldrich.com
The preparation of intermediates for hybrid molecules can be more complex. For example, the synthesis of isoindoline-1,3-dione-N-benzyl pyridinium hybrids involved the initial preparation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, followed by reaction with thionyl chloride to form the acid chloride, and subsequent reaction with substituted N-benzyl-N'-(pyridin-4-yl)ethane-1,2-diamines. nih.gov Another novel synthetic method led to the formation of Ethyl 5-(5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]isoindol-9b-ylmethyl)-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate, a highly functionalized heterocyclic system, from 2-(2-iodoethyl)-1H-isoindole-1,3(2H)-dione. researchgate.net
Interactive Table: Key Intermediates in the Synthesis of Analogues
| Intermediate | Starting Materials | Subsequent Reactions | Reference |
| Potassium Phthalimide | Phthalimide, Potassium Hydroxide (B78521) | Nucleophilic substitution with alkyl halides | wordpress.commasterorganicchemistry.com |
| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | Phthalic Anhydride, Glycine | Acyl chloride formation, amidation | nih.gov |
| Functionalized Aminobenzoic Acid Esters | Substituted Benzoic Acids | Esterification, reaction with phthalic anhydride | sigmaaldrich.com |
| 2-(2-Iodoethyl)-1H-isoindole-1,3(2H)-dione | N-(2-Bromoethyl)phthalimide | Finkelstein reaction | researchgate.net |
Future Research Directions and Innovations for Ethyl 3 1,3 Dioxoisoindol 2 Yl Benzoate
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Discovery
Furthermore, generative AI models can design novel derivatives of Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate with tailored properties. By defining desired characteristics, such as specific electronic properties for materials science or binding affinities for drug discovery, these models can generate new molecular structures for targeted applications. flogen.org The use of large language models (LLMs) also shows promise for predicting the synthesizability of these new compounds and suggesting potential precursors. flogen.org
| AI/ML Application | Description | Potential Impact |
| Predictive Synthesis | Algorithms predict the most efficient and highest-yielding reaction conditions (e.g., catalyst, solvent, temperature) for synthesizing the target molecule. preprints.org | Reduced development time, lower costs, and minimized waste. |
| Retrosynthetic Analysis | AI tools propose multiple synthetic pathways from commercially available starting materials. nih.gov | Discovery of novel and more efficient manufacturing routes. |
| Property Prediction | ML models forecast physical, chemical, and biological properties (e.g., solubility, toxicity, electronic properties) of the compound and its derivatives. chemcopilot.comnih.gov | Faster screening of candidates for specific applications without initial synthesis. |
| Generative Design | AI generates novel derivatives with optimized properties for targeted applications, such as new materials or therapeutics. flogen.org | Accelerated discovery of next-generation functional molecules. |
Advanced Characterization Techniques for Real-time Reaction Monitoring
Future research will increasingly employ advanced analytical techniques for the real-time, in-situ monitoring of the synthesis of this compound. Traditional synthesis, often involving the condensation of phthalic anhydride (B1165640) with ethyl 3-aminobenzoate (B8586502), typically relies on post-reaction analysis to determine yield and purity. acs.org Advanced techniques, particularly when coupled with continuous-flow processing, allow for dynamic optimization and control. nih.gov
Process Analytical Technology (PAT), such as inline Raman or Fourier-transform infrared (FTIR) spectroscopy, can be used to continuously monitor the concentration of reactants, intermediates, and the final product as the reaction proceeds. nih.gov This provides immediate feedback, enabling chemists to adjust parameters like temperature, pressure, and flow rate to maintain optimal conditions, maximize yield, and ensure consistent product quality. nih.gov For instance, a specific Raman band unique to the product can be tracked to monitor the reaction's progress in real-time. nih.gov This level of control is crucial for scaling up production efficiently and safely.
| Technique | Principle | Advantages for Synthesis Monitoring |
| Raman Spectroscopy | Measures vibrational modes of molecules based on inelastic scattering of monochromatic light. | Non-destructive; can be used with fiber-optic probes in reaction vessels; excellent for monitoring C=O and C-N bond formation. nih.gov |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions. | Provides detailed structural information; sensitive to functional group changes; widely available. nih.gov |
| In-situ NMR | Nuclear Magnetic Resonance spectroscopy performed directly on the reaction mixture. | Provides unambiguous structural information and quantitative data on all species present. |
Green and Sustainable Synthesis Strategies for Industrial Relevance
The development of green and sustainable synthetic methods is paramount for the industrial application of this compound. Future research will focus on minimizing environmental impact by adhering to the principles of green chemistry. This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes.
Key areas of innovation include:
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. rsc.org For example, palladium-catalyzed reactions for phthalimide (B116566) synthesis have been successfully carried out in ionic liquids. rsc.org
Catalysis: Developing highly efficient and reusable catalysts to reduce waste and energy consumption. This includes the use of nanocatalysts, such as nano-Cu₂O, which can facilitate reactions in aqueous media. acs.orgrsc.org Metal-free synthesis pathways are also a significant area of interest to avoid contamination with heavy metals. acs.org
Energy Efficiency: Employing alternative energy sources like ultrasound (sonochemistry) or microwave irradiation to accelerate reaction rates at lower temperatures. researchgate.net
Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.orgresearchgate.net
| Synthesis Aspect | Traditional Approach | Green/Sustainable Approach |
| Solvent | Glacial acetic acid, DMF, or other organic solvents. nih.gov | Water, ethanol (B145695), or ionic liquids. rsc.orgresearchgate.net |
| Catalyst | Often requires stoichiometric reagents or harsh acids. | Recyclable heterogeneous catalysts (e.g., nanocatalysts), organocatalysts, or metal-free systems. acs.orgrsc.orgresearchgate.net |
| Energy | Conventional heating requiring high temperatures and long reaction times. | Microwave irradiation, sonication, or flow chemistry for enhanced heat transfer and reduced energy use. researchgate.net |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions to improve efficiency and reduce waste. researchgate.net |
Development of High-Throughput Screening Methods for Material Applications
High-throughput screening (HTS) is a powerful technology that enables the rapid testing of thousands of compounds or reaction conditions in parallel. scienceintheclassroom.org For this compound and its derivatives, HTS can dramatically accelerate the discovery of new material applications. The phthalimide moiety is a component of some organic functional materials, suggesting that this compound could have interesting properties. rsc.org
HTS workflows can be designed to screen libraries of derivatives for specific characteristics relevant to materials science, such as:
Optical Properties: Screening for fluorescence, phosphorescence, or specific absorption spectra for applications in organic light-emitting diodes (OLEDs), sensors, or dyes.
Electronic Properties: Assessing conductivity or semiconductivity for use in organic electronics like field-effect transistors. rsc.org
Physical Properties: Using automated platforms to rapidly screen for different crystalline forms (polymorphs) or co-crystals that may possess enhanced stability or solubility. eurofins.com
By miniaturizing experiments on a microgram scale, HTS conserves precious materials while quickly identifying promising candidates and optimal synthesis conditions for scale-up. scienceintheclassroom.org Coupling HTS with computational screening can further refine the search, focusing experimental efforts on candidates with the highest predicted performance. rsc.org
| Step | Description | Technology Used |
| 1. Library Generation | Synthesize a diverse library of derivatives of this compound in a multi-well plate format. | Automated liquid handling robotics. |
| 2. Primary Screening | Expose each well to UV light and measure the resulting fluorescence intensity and emission wavelength. | Plate-based fluorimeter. |
| 3. Hit Identification | Identify compounds ("hits") that meet predefined fluorescence criteria (e.g., high quantum yield, specific color). | Data analysis software. |
| 4. Secondary Validation | Re-synthesize and purify the identified hits on a larger scale to confirm their properties and conduct further characterization. | Standard laboratory synthesis and purification techniques. |
Exploration of Unconventional Reaction Media and Catalysis
Moving beyond traditional organic solvents and catalysts opens up new possibilities for synthesizing this compound with improved efficiency, selectivity, and sustainability.
Unconventional Media:
Ionic Liquids (ILs): As mentioned, ILs are non-volatile solvents that can enhance reaction rates and selectivity. Their properties can be tuned by modifying the cation and anion, making them highly versatile. rsc.org
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive, making them a highly attractive green alternative.
Novel Catalysis:
Organocatalysis: The use of small, metal-free organic molecules as catalysts (e.g., L-proline) avoids heavy metal contamination and often provides high stereoselectivity. researchgate.net
N-Hydroxyphthalimide (NHPI): This compound and its derivatives are known to be effective catalysts for a variety of oxidation reactions, often using molecular oxygen as the ultimate oxidant. chemmethod.comacs.org This could be relevant for synthesizing precursors or modifying the target molecule.
Nanocatalysis: Catalysts at the nanoscale offer extremely high surface-area-to-volume ratios, leading to enhanced catalytic activity and potentially different reaction pathways compared to their bulk counterparts. rsc.org
These unconventional approaches not only align with green chemistry principles but can also unlock novel reactivity, leading to the discovery of new derivatives and more efficient synthetic routes for this compound.
Q & A
Basic: What are the established synthetic routes for Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves two key steps: (i) formation of the phthalimide core via condensation of phthalic anhydride with an amine derivative, and (ii) esterification or coupling to introduce the ethyl benzoate moiety. For example, analogous compounds are synthesized by reacting phthalic anhydride with benzylamine derivatives under reflux in acetic acid, followed by coupling with ethyl 3-bromobenzoate using a palladium catalyst (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura reaction . Optimization strategies include:
- Temperature control : Maintaining 80–100°C during condensation to avoid side reactions.
- Catalyst loading : Reducing Pd catalyst to 2–5 mol% to minimize costs while ensuring cross-coupling efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity.
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities. For example, in related phthalimide derivatives, the SHELX suite (e.g., SHELXL for refinement) has been used to determine bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking) . Key steps include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically.
- Validation : Check for R-factor convergence (<5%) and validate with tools like PLATON to identify missed symmetry or disorder.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm the phthalimide ring (δ 7.6–8.1 ppm for aromatic protons) and ethyl ester (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch for ester and phthalimide) and ~1380 cm⁻¹ (C-N stretch).
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks; compare with theoretical m/z (e.g., C₁₇H₁₃NO₄: 295.3) .
Advanced: How can conflicting reactivity data for the phthalimide moiety in this compound be reconciled?
Methodological Answer:
Contradictions in reactivity (e.g., unexpected stability under basic conditions) may arise from steric hindrance or electronic effects. For example:
- Steric effects : The ethyl benzoate group may shield the phthalimide carbonyl from nucleophilic attack. Computational modeling (DFT) can assess frontier molecular orbitals to predict reactivity sites.
- Electronic effects : Electron-withdrawing groups on the benzene ring may stabilize the phthalimide core. UV-Vis spectroscopy can monitor charge-transfer interactions in solution .
- Experimental validation : Perform controlled hydrolysis experiments (e.g., NaOH/EtOH, 60°C) and track degradation via HPLC.
Advanced: What strategies are recommended for studying the biological activity of this compound, given structural similarities to bioactive phthalimides?
Methodological Answer:
Leverage structure-activity relationship (SAR) studies based on known bioactive analogs:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).
- Enzyme inhibition : Screen against human dihydroorotate dehydrogenase (DHODH) via spectrophotometric assays (e.g., monitoring NADH oxidation at 340 nm) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare with control compounds like thalidomide derivatives.
Basic: How can researchers mitigate challenges in purifying this compound?
Methodological Answer:
Common impurities include unreacted phthalic anhydride or ester precursors. Mitigation strategies:
- Recrystallization : Use ethanol/water (7:3 v/v) to exploit differential solubility.
- Flash chromatography : Optimize solvent polarity (e.g., DCM/MeOH 95:5) to separate non-polar byproducts.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity batches (>99%) .
Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP calculation : Use XLogP3 or Molinspiration to estimate hydrophobicity (experimental vs. predicted values).
- Solubility : Apply the General Solubility Equation (GSE) with melting point data (if available) or use COSMO-RS models.
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 can predict bioavailability, CYP450 interactions, and toxicity .
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Stability testing : Monitor via TLC or HPLC over 6–12 months; degradation products (e.g., free benzoic acid) indicate poor stability.
- Light sensitivity : Confirm UV stability by exposing aliquots to 254 nm light and analyzing spectral changes .
Advanced: How can reaction mechanisms involving this compound be elucidated using isotopic labeling?
Methodological Answer:
- ¹³C labeling : Introduce ¹³C at the carbonyl group of the phthalimide to track nucleophilic attack via NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., hydrolysis) with deuterated vs. non-deuterated substrates.
- Mass spectrometry : Use ¹⁵N-labeled amines in synthesis to confirm imide ring formation via isotopic peaks .
Advanced: What are the best practices for resolving discrepancies in crystallographic and spectroscopic data?
Methodological Answer:
- Cross-validation : Compare SCXRD bond lengths with DFT-optimized geometries (e.g., Gaussian 16/B3LYP/6-31G*).
- Dynamic NMR : Resolve conformational flexibility (e.g., rotational barriers) by variable-temperature ¹H NMR.
- Powder XRD : Confirm phase purity if single crystals are unavailable; match experimental patterns with simulated data from CIF files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
